molecular formula C14H13NO4S B8780467 4-Benzenesulfonylaminophenylacetic acid

4-Benzenesulfonylaminophenylacetic acid

Cat. No. B8780467
M. Wt: 291.32 g/mol
InChI Key: JQEHNLDJCJHUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzenesulfonylaminophenylacetic acid is a useful research compound. Its molecular formula is C14H13NO4S and its molecular weight is 291.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzenesulfonylaminophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzenesulfonylaminophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Benzenesulfonylaminophenylacetic acid

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

2-[4-(benzenesulfonamido)phenyl]acetic acid

InChI

InChI=1S/C14H13NO4S/c16-14(17)10-11-6-8-12(9-7-11)15-20(18,19)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,16,17)

InChI Key

JQEHNLDJCJHUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-aminophenylacetate (3.0 g, 17 mmols), benzenesulfonyl chloride (3.0 g, 17 mmols) and N,N-dimethylacetamide (30 ml) was stirred at room temperature for 2 hours. The reaction mixture was cooled, poured into water, and extracted with ethyl acetate. The extract was washed with water and brine, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure. A 1 N sodium hydroxide solution (50 ml, 50 mmols) was added to a solution of the residue in tetrahydrofuran (50 ml) and ethanol (50 ml). The resulting mixture was stirred at 60° C. for 1 hour. Water was added to the reaction mixture, which was acidified with potassium hydrogensulfate added thereto, and then extracted with ethyl acetate. The extract was washed with water, and then dried with anhydrous magnesium sulfate. This was concentrated under reduced pressure, and the residue was crystallized from hexane/ethyl acetate to give a solid of 4-benzenesulfonylaminophenylacetic acid (3.1 g, 64%).
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